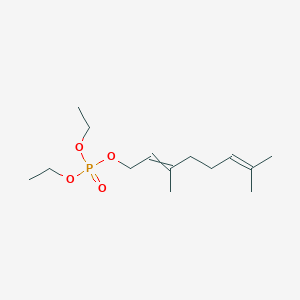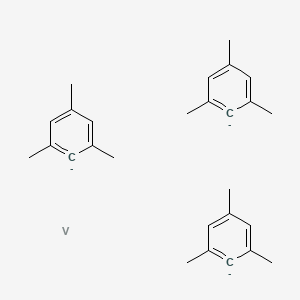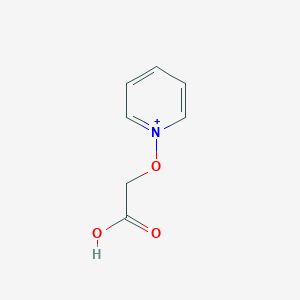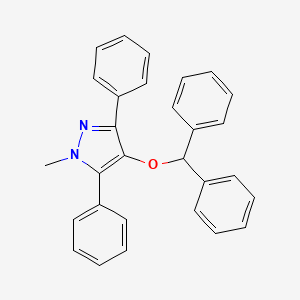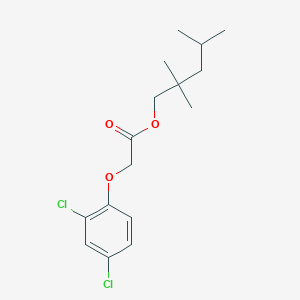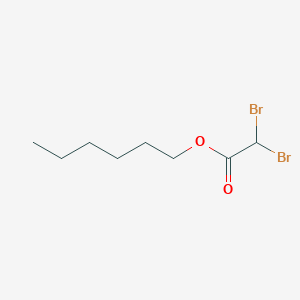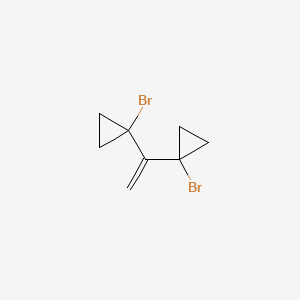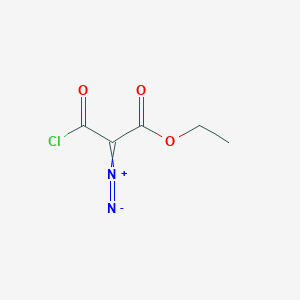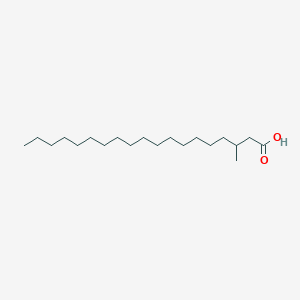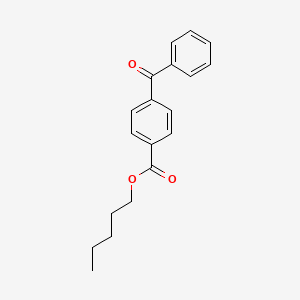![molecular formula C16H34N4OS B14612229 1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea is an organic compound with a complex structure that includes a hydrazine group, a urea moiety, and a long alkyl chain with a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea typically involves multiple steps. One common method starts with the preparation of the hydrazine derivative, followed by the introduction of the urea group and the undecylsulfanylpropyl chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazine group can be reduced to form amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazine group can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its hydrazine group can interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The urea moiety can also participate in hydrogen bonding, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(E)-hydrazinylidenemethyl]-3-(3-decylsulfanylpropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-dodecylsulfanylpropyl)urea
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H34N4OS |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea |
InChI |
InChI=1S/C16H34N4OS/c1-2-3-4-5-6-7-8-9-10-13-22-14-11-12-18-16(21)19-15-20-17/h15H,2-14,17H2,1H3,(H2,18,19,20,21) |
InChI-Schlüssel |
GBYNAWWAJLOJLH-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCSCCCNC(=O)N/C=N/N |
Kanonische SMILES |
CCCCCCCCCCCSCCCNC(=O)NC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


